molecular formula C11H17FN2O2 B14031535 Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate

Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate

Cat. No.: B14031535
M. Wt: 228.26 g/mol
InChI Key: NATAHAAGMMAABE-UHFFFAOYSA-N
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Description

Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate is a chemical compound with the molecular formula C11H17FN2O2 It is a piperidine derivative, characterized by the presence of a cyano group and a fluorine atom on the piperidine ring, as well as a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with appropriate reagents to introduce the cyano and fluorine groups. One common method involves the use of tert-butyl 4-cyano-4-fluoropiperidine-1-carboxylate as a starting material . The reaction conditions often include the use of solvents such as methanol and catalysts like palladium on activated carbon .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through crystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction can convert the cyano group to an amine .

Scientific Research Applications

Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and fluorine groups play a crucial role in its binding affinity and specificity. The compound may inhibit enzyme activity or modulate receptor function through competitive or non-competitive mechanisms .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate is unique due to the specific arrangement of its functional groups, which confer distinct chemical properties and reactivity. The presence of both cyano and fluorine groups on the piperidine ring enhances its potential for

Properties

Molecular Formula

C11H17FN2O2

Molecular Weight

228.26 g/mol

IUPAC Name

tert-butyl 3-cyano-4-fluoropiperidine-1-carboxylate

InChI

InChI=1S/C11H17FN2O2/c1-11(2,3)16-10(15)14-5-4-9(12)8(6-13)7-14/h8-9H,4-5,7H2,1-3H3

InChI Key

NATAHAAGMMAABE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)C#N)F

Origin of Product

United States

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